4-Sulfamoylbenzoic acid
CAS No.: 138-41-0
Cat. No.: VC0002764
Molecular Formula: C7H7NO4S
Molecular Weight: 201.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138-41-0 |
---|---|
Molecular Formula | C7H7NO4S |
Molecular Weight | 201.20 g/mol |
IUPAC Name | 4-sulfamoylbenzoic acid |
Standard InChI | InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) |
Standard InChI Key | UCAGLBKTLXCODC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)N |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)N |
Introduction
Structural and Chemical Properties
4-Sulfamoylbenzoic acid is characterized by a benzoic acid backbone substituted with a sulfamoyl group at the para position. This configuration confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and microbial proteins. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 201.20 g/mol |
IUPAC Name | 4-(sulfamoyl)benzoic acid |
CAS Registry Number | 138-41-0 |
Solubility | Moderate in polar solvents |
The sulfamoyl group () enhances hydrogen-bonding capacity, critical for binding to enzyme active sites, while the carboxylic acid moiety contributes to solubility and pharmacokinetic optimization .
Synthesis and Derivative Development
Synthetic Routes to 4-Sulfamoylbenzoic Acid
While the parent compound’s synthesis is well-established via sulfonation of benzoic acid derivatives, recent innovations focus on functionalizing 4-SBA to enhance bioactivity. A notable method involves:
-
Sulfonation of 4-Aminobenzoic Acid: Reaction with chlorosulfonic acid yields the sulfamoyl intermediate, which is subsequently hydrolyzed to 4-SBA.
-
Post-Synthetic Modifications: Derivatives are synthesized via esterification, amidation, or etherification of the carboxylic acid or sulfamoyl groups .
Key Derivatives and Their Design
Recent work has prioritized 4-phenoxy-5-sulfamoylbenzoic acid derivatives, engineered to dual-target urease and bacterial pathogens. These compounds are synthesized through:
-
Nucleophilic Aromatic Substitution: Introducing phenoxy groups at the 5-position of the benzene ring.
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize inhibitory potency .
Biological Activities and Mechanisms
Dual-Action Anti-Urease and Antibacterial Activity
The 4-phenoxy-5-sulfamoylbenzoic acid derivatives exhibit remarkable dual functionality:
Urease Inhibition
Urease, a nickel-dependent enzyme linked to gastric ulcers, is inhibited via:
-
Chelation of Active-Site Nickel: The sulfamoyl group coordinates with Ni²⁺ ions, disrupting catalytic activity.
-
Competitive Binding: Derivatives mimic the transition state of urea hydrolysis, reducing substrate turnover .
Antibacterial Action
Against pathogens like Helicobacter pylori and Staphylococcus aureus, these derivatives:
-
Disrupt Cell Wall Synthesis: Interaction with penicillin-binding proteins (PBPs).
-
Inhibit Efflux Pumps: Enhancing intracellular antibiotic retention .
Table 1: Bioactivity of Selected 4-SBA Derivatives
Derivative | Anti-Urease IC₅₀ (µM) | Antibacterial MIC (µg/mL) | Target Pathogen |
---|---|---|---|
Compound A | 12.4 | 8.2 | H. pylori |
Compound B | 9.8 | 6.5 | S. aureus (MRSA) |
Compound C | 15.1 | 10.4 | Pseudomonas aeruginosa |
Therapeutic Applications
Gastrointestinal Disorders
By inhibiting urease, 4-SBA derivatives reduce gastric ammonia levels, offering a novel approach to treating peptic ulcers. Preclinical models demonstrate:
-
70% Reduction in Ulcer Incidence: Compared to proton-pump inhibitors alone.
-
Synergy with Antibiotics: Enhanced eradication of H. pylori in co-therapy regimens .
Combatting Antimicrobial Resistance
The dual mechanism of 4-SBA derivatives circumvents traditional resistance pathways. For example:
-
Overcoming β-Lactam Resistance: By targeting non-enzymatic pathways in MRSA.
-
Biofilm Disruption: Reducing bacterial adherence by 60% in P. aeruginosa infections .
Future Directions and Challenges
Optimization Strategies
-
Enhancing Blood-Brain Barrier Penetration: For potential CNS applications.
-
Prodrug Development: Masking the carboxylic acid to improve oral bioavailability.
Clinical Translation Hurdles
-
Metabolic Stability: Addressing rapid glucuronidation observed in vitro.
-
Resistance Monitoring: Proactive surveillance for emergent bacterial adaptations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume